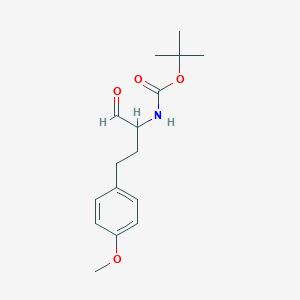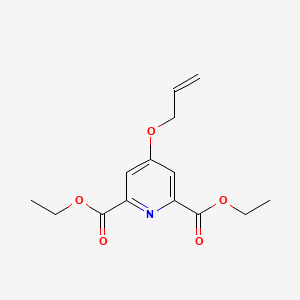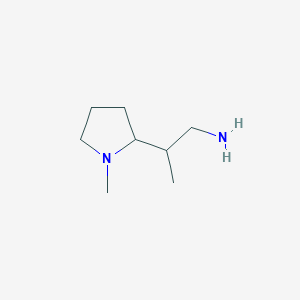
(R)-4-(2-Hydroxy-1-(2-methoxyphenyl)ethoxy)cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-(2-Hydroxy-1-(2-methoxyphenyl)ethoxy)cyclohexan-1-one is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound features a cyclohexanone core with a hydroxyethoxy substituent and a methoxyphenyl group, making it an interesting molecule for studying stereochemistry and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(2-Hydroxy-1-(2-methoxyphenyl)ethoxy)cyclohexan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclohexanone and 2-methoxyphenol.
Formation of the Hydroxyethoxy Intermediate: The first step involves the reaction of cyclohexanone with ethylene oxide in the presence of a base such as sodium hydroxide to form the hydroxyethoxy intermediate.
Introduction of the Methoxyphenyl Group: The hydroxyethoxy intermediate is then reacted with 2-methoxyphenol under acidic conditions to introduce the methoxyphenyl group.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Industrial Production Methods
Industrial production of ®-4-(2-Hydroxy-1-(2-methoxyphenyl)ethoxy)cyclohexan-1-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalytic methods and continuous flow processes may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.
Reduction: Reduction of the carbonyl group in the cyclohexanone core can yield alcohol derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry
Stereochemistry Studies: The chiral nature of the compound makes it valuable for studying stereochemical effects in organic reactions.
Catalysis: It can be used as a ligand in asymmetric catalysis to induce chirality in products.
Biology and Medicine
Biological Probes: Used as a probe to study enzyme-substrate interactions and receptor binding.
Industry
Materials Science:
Agrochemicals: May be used in the synthesis of agrochemicals with improved efficacy and selectivity.
作用機序
The mechanism of action of ®-4-(2-Hydroxy-1-(2-methoxyphenyl)ethoxy)cyclohexan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxy and methoxy groups can form hydrogen bonds, while the cyclohexanone core provides hydrophobic interactions.
類似化合物との比較
Similar Compounds
(S)-4-(2-Hydroxy-1-(2-methoxyphenyl)ethoxy)cyclohexan-1-one: The enantiomer of the compound, with similar chemical properties but different biological activity.
4-(2-Hydroxy-1-(2-methoxyphenyl)ethoxy)cyclohexan-1-one: The racemic mixture containing both ®- and (S)-enantiomers.
4-(2-Hydroxy-1-phenylethoxy)cyclohexan-1-one: A similar compound lacking the methoxy group on the phenyl ring.
Uniqueness
®-4-(2-Hydroxy-1-(2-methoxyphenyl)ethoxy)cyclohexan-1-one is unique due to its specific stereochemistry and the presence of both hydroxy and methoxy groups, which confer distinct reactivity and biological activity compared to its analogs.
特性
分子式 |
C15H20O4 |
|---|---|
分子量 |
264.32 g/mol |
IUPAC名 |
4-[(1R)-2-hydroxy-1-(2-methoxyphenyl)ethoxy]cyclohexan-1-one |
InChI |
InChI=1S/C15H20O4/c1-18-14-5-3-2-4-13(14)15(10-16)19-12-8-6-11(17)7-9-12/h2-5,12,15-16H,6-10H2,1H3/t15-/m0/s1 |
InChIキー |
PZMCRBRHQNOYGO-HNNXBMFYSA-N |
異性体SMILES |
COC1=CC=CC=C1[C@H](CO)OC2CCC(=O)CC2 |
正規SMILES |
COC1=CC=CC=C1C(CO)OC2CCC(=O)CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-([1,1'-Biphenyl]-4-yl)azetidine](/img/structure/B13347879.png)
![3-(4-Amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclobutanone](/img/structure/B13347882.png)
![4,5-Dimethyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B13347890.png)

![4'-Isopropoxy-[1,1'-biphenyl]-2-amine](/img/structure/B13347900.png)





![Benzenesulfonylfluoride, 4-[[4-(2-chloro-4-nitrophenoxy)-1-oxobutyl]amino]-](/img/structure/B13347937.png)
![2-[(Acetyloxy)methyl]-a,a-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13347943.png)

